4-Isothiocyanatobenzoic acid

Catalog No.
S562490
CAS No.
2131-62-6
M.F
C8H5NO2S
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isothiocyanatobenzoic acid

CAS Number

2131-62-6

Product Name

4-Isothiocyanatobenzoic acid

IUPAC Name

4-isothiocyanatobenzoic acid

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11)

InChI Key

RBEFRYQKJYMLCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=C=S

Synonyms

4-carboxy-phenyl-isothiocyanate, 4-ICBA, 4-isothiocyanatobenzoic acid, 4-isothiocyanatobenzoic acid, sodium salt

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C=S

The exact mass of the compound 4-Isothiocyanatobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Isothiocyanatobenzoic acid (CAS: 2131-62-6) is a bifunctional organic compound featuring a carboxylic acid group and an isothiocyanate group in a para-substituted aromatic arrangement. This structure enables its primary use as a molecular linker. The carboxylic acid moiety serves as a robust anchoring point for binding to metal oxide surfaces or as a handle for further synthetic derivatization, while the isothiocyanate group provides a reactive site for the covalent attachment to primary amines, forming a stable thiourea linkage. Its defined, rigid structure is critical for applications requiring precise spatial control, such as in the formation of metal-organic frameworks or the functionalization of nanoparticles.

Substituting 4-Isothiocyanatobenzoic acid with simpler analogs is often unviable due to its required bifunctionality. Using a monofunctional reagent like phenyl isothiocyanate, which lacks a carboxylic acid group, eliminates the ability to anchor the molecule to surfaces or use it as a dicarboxylic linker replacement in framework materials. This anchoring capability is critical for stably modifying metal oxide nanoparticles or functionalizing surfaces for subsequent biomolecule attachment. Conversely, substituting with 4-aminobenzoic acid, a common precursor, removes the amine-reactive isothiocyanate group, which is essential for forming specific and stable thiourea bonds in bioconjugation protocols. Choosing an alternative amine-coupling chemistry, such as an N-hydroxysuccinimide (NHS) ester, results in an amide bond, which has different stability profiles and formation kinetics compared to the thiourea linkage, a distinction that can be critical for the performance of the final conjugate.

Precursor Suitability: Enables Stable, Rigid Linkages in Metal-Organic Frameworks (MOFs)

The para-orientation of the carboxylate and isothiocyanate groups in 4-Isothiocyanatobenzoic acid makes it a suitable substitute for linear dicarboxylate linkers like biphenyl-4,4'-dicarboxylate (BPDC) in the synthesis of stable, porous frameworks such as Ce-UiO-67. MOFs based on high-valent metals like Zr(IV) or Ce(IV) and linear carboxylate linkers exhibit high thermal and chemical stability due to the formation of robust metal-oxo clusters. The ability to incorporate the isothiocyanate functionality without disrupting the underlying framework topology allows for post-synthetic modification, a key advantage over using simple, non-functionalized linkers like terephthalic acid or BPDC.

Evidence DimensionStructural role and post-synthetic modification potential
Target Compound DataActs as a functionalized linear linker, enabling post-synthetic modification via the isothiocyanate group.
Comparator Or BaselineStandard non-functionalized dicarboxylate linkers (e.g., biphenyl-4,4'-dicarboxylic acid) which build the framework but offer no reactive sites for further functionalization.
Quantified DifferenceProvides a reactive isothiocyanate handle for covalent modification, a feature absent in standard structural linkers.
ConditionsSynthesis of UiO-type Metal-Organic Frameworks, typically under solvothermal conditions with a metal salt (e.g., Ce(NH4)2(NO3)6) and a modulator (e.g., benzoic acid).

For researchers designing functional porous materials, this compound provides a direct route to introduce amine-reactive sites into a stable MOF architecture, which is not possible with standard, non-functionalized dicarboxylate linkers.

Surface Functionalization: Carboxylic Acid Group Provides Superior Anchoring over Monofunctional Analogs

The carboxylic acid group of 4-Isothiocyanatobenzoic acid serves as a strong coordinating ligand for functionalizing nanoparticle surfaces, a capability absent in its monofunctional analog, phenyl isothiocyanate. Carboxylate groups are widely used to bind to the surface of metal chalcogenide quantum dots (QDs) and metal oxide nanoparticles, imparting solubility and providing a stable anchor point. For example, studies on PbS QDs have shown that capping ligands like 4-aminobenzoic acid, which also possesses a carboxylate anchor, lead to the formation of perovskite films with larger grain sizes and improved crystallinity compared to systems without such additives. This demonstrates the critical role of the carboxylate in modifying and stabilizing nanoparticle surfaces, a function that linkers lacking this group cannot perform.

Evidence DimensionSurface anchoring and modification capability
Target Compound DataBifunctional with a strong carboxylate anchoring group and a reactive isothiocyanate.
Comparator Or BaselinePhenyl isothiocyanate (lacks the carboxylate anchor) or uncoated nanoparticles.
Quantified DifferenceProvides stable surface attachment via the carboxylate group, enabling further conjugation, a feature completely absent in phenyl isothiocyanate.
ConditionsColloidal synthesis and surface ligand exchange on nanoparticles (e.g., QDs, metal oxides) in solution.

This compound is the correct choice over monofunctional isothiocyanates when the goal is to create a stable, covalently-linked functional layer on a nanoparticle surface for subsequent bioconjugation.

Linkage Chemistry: Thiourea Bond Offers an Alternative Stability Profile to Amide Bonds from NHS Esters

The isothiocyanate group reacts with primary amines to form a thiourea linkage, which presents a different stability profile than the amide bond formed by the common alternative, N-hydroxysuccinimide (NHS) esters. While amide bonds are generally considered highly stable, some research in radiopharmaceuticals has found that thiourea linkages can be unstable *in vivo* with certain radiometal-chelator complexes, leading to detachment from the targeting molecule. For example, a 203Pb/212Pb-labeled FAP inhibitor bioconjugate with a thiourea bond showed poor tumor accumulation, whereas its amide-linked analogue demonstrated significantly improved stability and tumor targeting. However, in other contexts, such as oligonucleotide synthesis, the thiourea function has been shown to be completely stable under specific deprotection conditions (e.g., 24 hours in 32% ammonia solution at room temperature). This indicates that the choice between an isothiocyanate and an NHS ester is context-dependent, with the thiourea linkage offering a distinct chemical behavior that may be advantageous or disadvantageous depending on the specific downstream application and chemical environment.

Evidence DimensionBioconjugate linkage stability
Target Compound DataForms a thiourea bond.
Comparator Or BaselineNHS-ester reagents, which form an amide bond.
Quantified DifferenceIn a specific radiopharmaceutical model, the amide-linked conjugate showed significantly improved in vivo stability and tumor accumulation compared to the thiourea-linked version. In a separate context, the thiourea linkage was stable to harsh ammoniacal deprotection conditions.
ConditionsIn vivo stability of radiolabeled bioconjugates; stability during oligonucleotide deprotection.

Procurement should be based on the required stability of the final conjugate; this compound provides a thiourea linkage, which is chemically distinct from an amide and whose stability must be matched to the application's specific chemical and biological environment.

Surface Modification of Nanomaterials for Biosensing and Imaging

This compound is the right choice for functionalizing metal oxide or semiconductor nanoparticles (e.g., Fe3O4, Quantum Dots) to prepare them for subsequent covalent attachment of proteins, antibodies, or other amine-containing biomolecules. The carboxylic acid provides a strong anchor to the nanoparticle surface, while the isothiocyanate presents a reactive handle for stable bioconjugation.

Precursor for Functionalized Metal-Organic Frameworks (MOFs)

As a bifunctional linker, it can be incorporated into the structure of highly stable MOFs, such as those with Zr- or Ce-based nodes. This allows for the creation of porous materials with accessible isothiocyanate groups on the pore walls, enabling post-synthetic covalent modification for applications in catalysis or targeted capture.

Development of Amine-Reactive Surfaces and Probes

The compound can be used to prepare self-assembled monolayers (SAMs) or polymer coatings where the carboxylic acid group anchors the molecule to a substrate, exposing the isothiocyanate group to create an amine-reactive surface. This is suitable for fabricating custom biosensor chips, functionalized beads for protein purification, or other diagnostic platforms.

XLogP3

3.5

LogP

3.52 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2131-62-6

Wikipedia

4-isothiocyanatobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types